Ethyl 3-chloro-6-fluoro-1H-indazole-4-carboxylate
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Overview
Description
Ethyl 3-chloro-6-fluoro-1H-indazole-4-carboxylate is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are used in various medicinal and industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-chloro-6-fluoro-1H-indazole-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-chloro-6-fluoroaniline with ethyl chloroformate in the presence of a base to form the desired indazole ring. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained between 0°C to 25°C to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve the yield and purity of the compound. Industrial methods also focus on minimizing waste and ensuring the safety of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-chloro-6-fluoro-1H-indazole-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization: Further cyclization reactions can lead to the formation of more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
The major products formed from these reactions include various substituted indazole derivatives, which can have different biological and chemical properties.
Scientific Research Applications
Ethyl 3-chloro-6-fluoro-1H-indazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 3-chloro-6-fluoro-1H-indazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-chloro-1H-indazole-4-carboxylate
- Ethyl 6-fluoro-1H-indazole-4-carboxylate
- Ethyl 3-chloro-6-fluoro-1H-indole-4-carboxylate
Uniqueness
Ethyl 3-chloro-6-fluoro-1H-indazole-4-carboxylate is unique due to the presence of both chloro and fluoro substituents on the indazole ring. This combination of substituents can significantly influence the compound’s chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H8ClFN2O2 |
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Molecular Weight |
242.63 g/mol |
IUPAC Name |
ethyl 3-chloro-6-fluoro-2H-indazole-4-carboxylate |
InChI |
InChI=1S/C10H8ClFN2O2/c1-2-16-10(15)6-3-5(12)4-7-8(6)9(11)14-13-7/h3-4H,2H2,1H3,(H,13,14) |
InChI Key |
BTBRLSIKUFSPJJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=CC2=NNC(=C12)Cl)F |
Origin of Product |
United States |
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